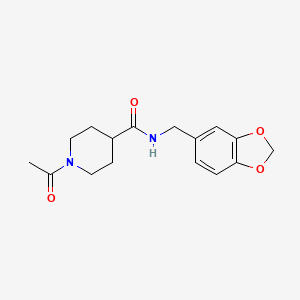![molecular formula C21H18FN3O B5373829 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5373829.png)
3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to exert its biological activity by inhibiting certain enzymes or signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been reported to modulate the activity of certain receptors, such as the cannabinoid receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to exhibit significant cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent. It has also been reported to exhibit anti-inflammatory and analgesic properties, indicating its potential as a pain reliever and anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is its potential as a chemotherapeutic agent. It has been found to exhibit significant cytotoxicity against various cancer cell lines, indicating its potential as a drug candidate for cancer treatment. However, one of the major limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine. One area of research could focus on improving the solubility of the compound, which could enhance its bioavailability and efficacy in vivo. Another area of research could focus on elucidating the mechanism of action of the compound, which could provide insights into its biological activity and potential therapeutic applications. Additionally, further studies could be conducted to evaluate the safety and toxicity of the compound in vivo, which could provide valuable information for its clinical development.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been reported in the literature. The most commonly used method involves the reaction of 4-fluoroaniline, 4-methylbenzaldehyde, and 2-(methoxymethyl)pyrazine in the presence of a suitable base and a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization and aromatization, resulting in the formation of the target compound. The yield of the reaction is reported to be moderate to good, and the purity of the compound can be improved by recrystallization.
Scientific Research Applications
3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including anticancer, anti-inflammatory, and analgesic properties. The compound has been evaluated for its cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer. It has been found to exhibit significant activity against these cell lines, indicating its potential as a chemotherapeutic agent.
properties
IUPAC Name |
3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O/c1-14-3-5-15(6-4-14)19-11-12-23-21-20(16-7-9-17(22)10-8-16)18(13-26-2)24-25(19)21/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETFFLBMBLLEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373753.png)
![6-methyl-1-{3-[2-(4-morpholinylcarbonyl)-1-piperazinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5373762.png)
![6-{2-[3-methoxy-4-(3-methylbutoxy)phenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B5373763.png)

![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,3-dimethylbenzamide](/img/structure/B5373771.png)
![1-(4-hydroxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5373774.png)
![(3R*,3aR*,7aR*)-1-(6-methoxypyrimidin-4-yl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5373782.png)
![N-{2-ethoxy-5-[(ethylamino)sulfonyl]phenyl}acetamide](/img/structure/B5373785.png)

![1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinamine dihydrochloride](/img/structure/B5373811.png)
![4-(4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5373817.png)
![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5373823.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5373840.png)
![8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5373848.png)